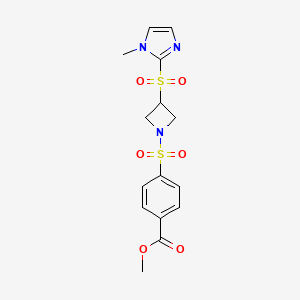![molecular formula C15H17NO3 B2847877 4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1823265-04-8](/img/structure/B2847877.png)
4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a research chemical . It is also known as "Tert-butyl 6-ethynyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate" .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H17NO3 . The InChI code is 1S/C15H17NO3/c1-5-11-6-7-13-12(10-11)16(8-9-18-13)14(17)19-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 259.3 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Polymer Science and Materials
Preparation and Characterization of High Char Yield Polybenzoxazine/Polyarylacetylene Blends : Research has shown that benzoxazine precursors, including derivatives similar to 4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, can be synthesized and characterized for their potential in resin-transfer molding. These blends demonstrate significant thermal stability, with char yields at high temperatures, making them suitable for advanced composite materials (Qi et al., 2009).
Plant Biochemistry
Detoxification and Transcriptome Response in Arabidopsis : Benzoxazin-2(3H)-one (BOA), closely related to the structure of this compound, has been studied for its allelochemical properties. Arabidopsis' ability to detoxify BOA reveals insights into the plant's defense mechanisms, suggesting a broad specificity xenobiotic defense response that may be applied to understand other benzoxazine derivatives' ecological roles (Baerson et al., 2005).
Medicinal Chemistry
Gold(I)-Catalyzed Synthesis and Biological Evaluation in Breast Cancer Cells : The synthesis of substituted 4H-benzo[d][1,3]oxazines, facilitated by gold(I)-catalyzed cycloisomerization, represents a significant advancement in creating potential drug candidates for breast cancer treatment. These compounds, including structures similar to this compound, have shown varying degrees of cell proliferation inhibition, highlighting their potential as therapeutic agents (Segura-Quezada et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 6-ethynyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-5-11-6-7-13-12(10-11)16(8-9-18-13)14(17)19-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVWACBFDMBFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)

![1-((4-chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2847804.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2847805.png)
![2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2847806.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847807.png)

![N-(5-chloro-2-methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2847809.png)


![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2847813.png)

